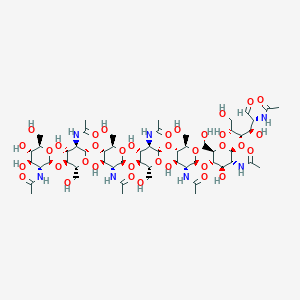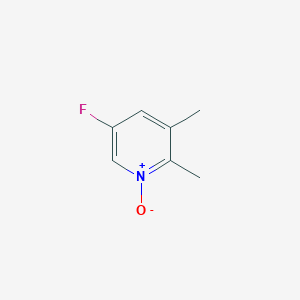
5-Fluoro-2,3-dimethyl-1-oxidopyridin-1-ium
Vue d'ensemble
Description
5-Fluoro-2,3-dimethylpyridine 1-oxide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-dimethylpyridine with a fluorinating agent such as Selectfluor® . The reaction conditions often include the use of a solvent like acetonitrile and a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 5-Fluoro-2,3-dimethylpyridine 1-oxide may involve large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom in the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-2,3-dimethylpyridine N-oxide derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
5-Fluoro-2,3-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2,3-dimethylpyridine 1-oxide involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in cellular processes, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-methylpyridine
- 3-Fluoro-2-methylpyridine
- 4-Fluoro-2,3-dimethylpyridine
Uniqueness
5-Fluoro-2,3-dimethylpyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the fluorine atom in the pyridine ring enhances its stability and reactivity compared to other fluorinated pyridines .
Propriétés
Numéro CAS |
113210-00-7 |
|---|---|
Formule moléculaire |
C7H8FNO |
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
5-fluoro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8FNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
Clé InChI |
GGMFFQOCDRQTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
SMILES canonique |
CC1=CC(=C[N+](=C1C)[O-])F |
Synonymes |
Pyridine, 5-fluoro-2,3-dimethyl-, 1-oxide (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)


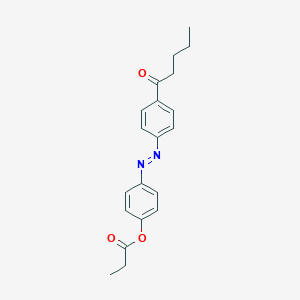



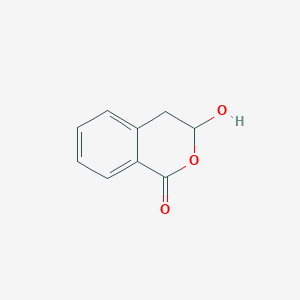
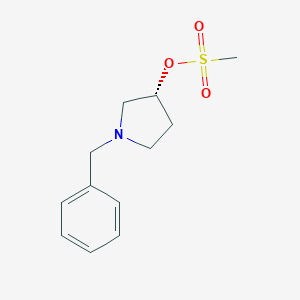

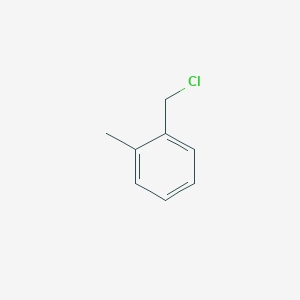
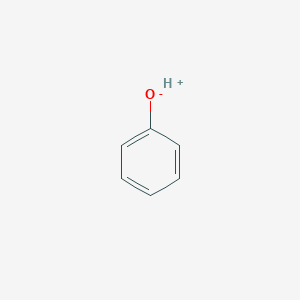
![Benzo[e]pyrene](/img/structure/B47544.png)
